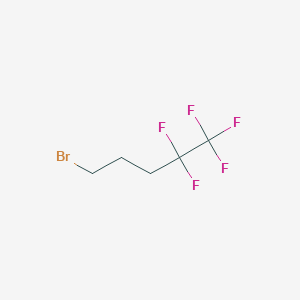
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole, also known as EPO or Ethyl Pyrazole Oxadiazole, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for various applications, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
The research work conducted by Faheem (2018) explored the computational and pharmacological potential of novel derivatives including oxadiazole and pyrazole compounds. These derivatives were investigated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound demonstrated moderate inhibitory effects across all assays, suggesting its versatility in drug development and research applications (Faheem, 2018).
Antibacterial Activity
A series of novel oxadiazole derivatives were synthesized and their chemical structures characterized by Rai et al. (2009). These compounds were evaluated for antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, one derivative exhibited significant antibacterial activity, showcasing the compound's potential in addressing microbial resistance and infection control (Rai et al., 2009).
Antimicrobial and Antitubercular Agents
Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were conducted to understand the inhibition potential. Certain compounds showed good activity against bacterial strains and M. tuberculosis, indicating their application in developing treatments for tuberculosis and bacterial infections (Shingare et al., 2022).
Antitumor Activities
A study by Jin (2014) designed and synthesized novel pyrazole derivatives containing the 1,3,4-oxadiazole moiety from 4-methoxyacetophenone. These compounds were evaluated for their in vitro anti-tumor activities using the MTT method. One particular derivative exhibited promising inhibition activities against Hep G2 cells, suggesting potential applications in cancer research and therapy (Jin, 2014).
Synthesis and Properties
Fedotov et al. (2022) explored the synthesis and properties of compounds involving pyrazole and triazolo[3,4-b][1,3,4]thiadiazoles. Their research aimed at evaluating the conditions for obtaining these compounds and investigating their biological potential. The synthesis conditions were optimized, and the structures of the compounds confirmed, indicating the scope for further exploration in chemical and pharmaceutical applications (Fedotov et al., 2022).
Eigenschaften
CAS-Nummer |
1187360-68-4 |
|---|---|
Produktname |
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.39 |
IUPAC-Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
FQJXRJSXNABUSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
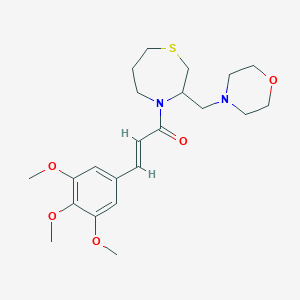
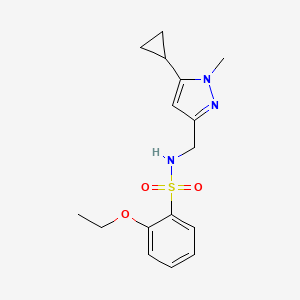
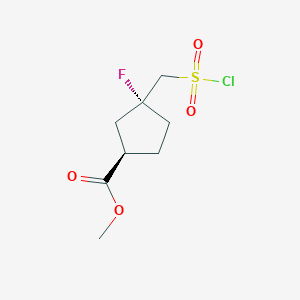
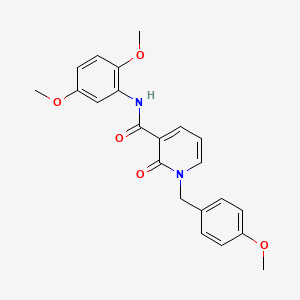
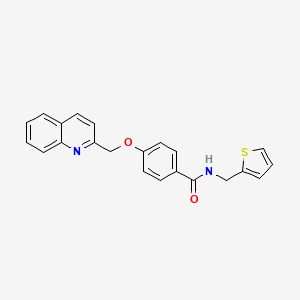
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
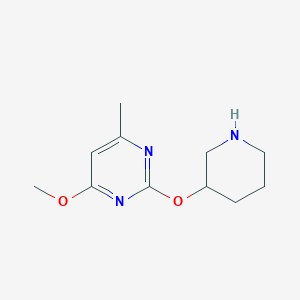
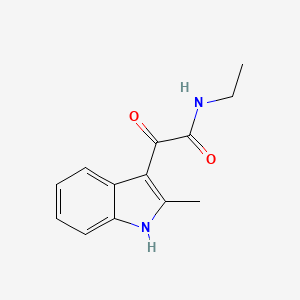
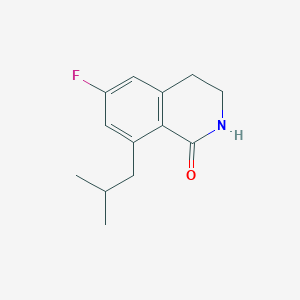
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
